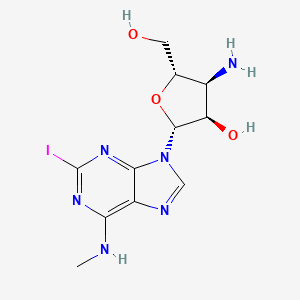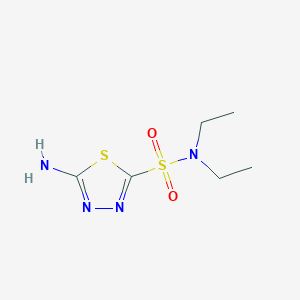
5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of diethylamine with 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .
Biology: The compound has shown promise in biological studies due to its ability to interact with biological targets. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can result in increased cerebral blood flow and reduced intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of compounds with anticonvulsant activity.
Uniqueness: 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its diethylamino group enhances its lipophilicity, allowing it to cross cellular membranes more efficiently .
Eigenschaften
CAS-Nummer |
88917-98-0 |
|---|---|
Molekularformel |
C6H12N4O2S2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
5-amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H12N4O2S2/c1-3-10(4-2)14(11,12)6-9-8-5(7)13-6/h3-4H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
YXKAWGJFXRNOIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=NN=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


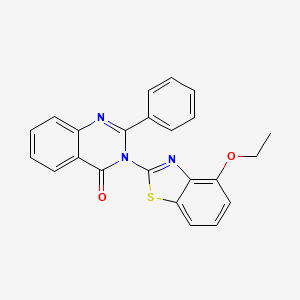
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
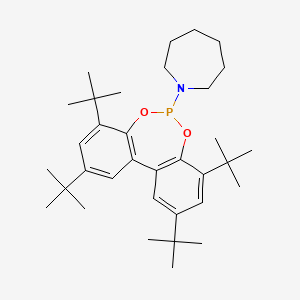
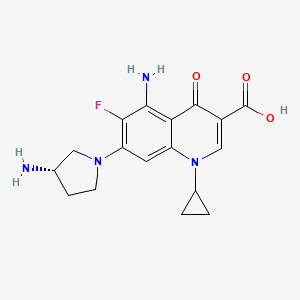



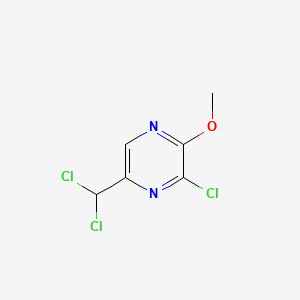
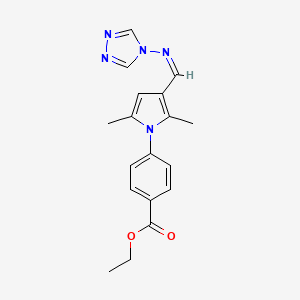
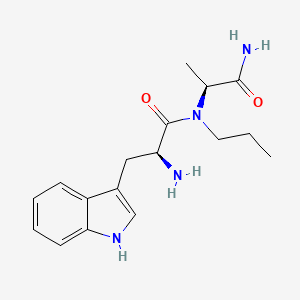
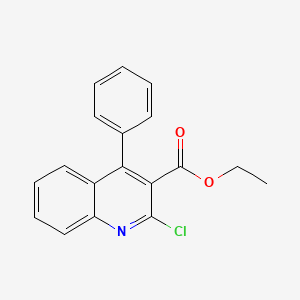

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
